O-[(2,4-difluorophenyl)methyl]hydroxylamine
Description
O-[(2,4-Difluorophenyl)methyl]hydroxylamine is a hydroxylamine derivative featuring a 2,4-difluorobenzyl group attached to the hydroxylamine oxygen. This compound is structurally characterized by two fluorine atoms at the 2- and 4-positions of the aromatic ring, which confer unique electronic and steric properties. Fluorine’s high electronegativity and small atomic radius enhance the compound’s stability and influence its reactivity in synthetic applications, such as amination or imination reactions .
Properties
IUPAC Name |
O-[(2,4-difluorophenyl)methyl]hydroxylamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO/c8-6-2-1-5(4-11-10)7(9)3-6/h1-3H,4,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRQUDDWUCFBDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CON | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851180-94-4 | |
| Record name | O-[(2,4-difluorophenyl)methyl]hydroxylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-[(2,4-difluorophenyl)methyl]hydroxylamine typically involves the reaction of 2,4-difluorobenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran or dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions: O-[(2,4-difluorophenyl)methyl]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The fluorine atoms on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a catalyst or under basic conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: O-[(2,4-difluorophenyl)methyl]hydroxylamine is used as a reagent in organic synthesis, particularly in the formation of oximes and hydrazones. It is also employed in the derivatization of carbonyl compounds for analytical purposes .
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms involving hydroxylamine intermediates. It may also be used in the synthesis of biologically active molecules.
Medicine: Potential applications in medicine include the development of pharmaceuticals where the hydroxylamine moiety is a key functional group. It may also be explored for its antimicrobial or anticancer properties.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of O-[(2,4-difluorophenyl)methyl]hydroxylamine involves its ability to act as a nucleophile due to the presence of the hydroxylamine group. This allows it to participate in various chemical reactions, such as nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
A. O-[(2,4-Dichlorophenyl)methyl]hydroxylamine Hydrochloride
B. O-[(4-Fluorophenyl)methyl]hydroxylamine Hydrochloride
C. O-(2,4-Dinitrophenyl)hydroxylamine
- Structure : Nitro groups at the 2- and 4-positions.
- Key Differences : Strong electron-withdrawing nitro groups significantly enhance electrophilicity, making it a potent aminating agent. However, it is thermally unstable and explosive when dry .
- Applications : Efficient in Rh-catalyzed imination of sulfoxides to synthesize sulfoximines .
Biological Activity
O-[(2,4-Difluorophenyl)methyl]hydroxylamine is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a difluorophenyl group attached to a hydroxylamine moiety. The chemical formula is CHFNO, and its structure allows for diverse interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound can act as a nucleophile, participating in reactions that modify biomolecules. Its effects may include:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties, suggesting potential applications in treating infections .
- Antifungal Properties : There is evidence that hydroxylamines can inhibit fungal growth, making this compound a candidate for antifungal drug development .
Antimicrobial and Antifungal Studies
Recent studies have highlighted the antimicrobial and antifungal potential of this compound. A summary of findings from relevant literature is provided below:
| Activity Type | Target Organism | IC Value (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 15.0 | |
| Antifungal | Candida albicans | 20.0 | |
| Antifungal | Aspergillus niger | 25.0 |
These values indicate the concentration required to inhibit 50% of the target organism's growth, demonstrating the compound's efficacy.
Case Studies
-
Study on Antimicrobial Efficacy :
A study investigated the antimicrobial properties of this compound against various bacterial strains. The results showed significant inhibition against Gram-positive bacteria, suggesting its potential as an alternative treatment for resistant infections. -
Fungal Inhibition Research :
Another research effort focused on evaluating the antifungal activity of the compound against Candida species. The study found that modifications to the hydroxylamine structure could enhance potency, leading to derivatives with improved activity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
